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Compound of Interest

Compound Name: Salviolone

Cat. No.: B050783

A comprehensive analysis of current research reveals Salviolone, a natural compound derived
from Salvia miltiorrhiza, demonstrates a significant selective cytotoxic effect against various
cancer cell lines while exhibiting minimal toxicity to normal, healthy cells. This differential
activity, coupled with its multi-pronged attack on cancer-promoting signaling pathways,
positions Salviolone as a promising candidate for further oncological drug development.

Salviolone's preferential targeting of cancer cells is a critical attribute for any potential
therapeutic agent, aiming to maximize efficacy while minimizing side effects. Experimental data
consistently shows a substantial difference in the concentration of Salviolone required to
inhibit the growth of cancer cells compared to their non-malignant counterparts.

Comparative Cytotoxicity: A Clear Margin of Safety

Quantitative analysis underscores Salviolone's selectivity. The half-maximal inhibitory
concentration (IC50) and effective concentration (EC50) values, which represent the
concentration of a drug that is required for 50% inhibition in vitro, are significantly lower for
cancer cells than for normal cells.
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Salviolone
. Concentration (uM) o
Cell Line Cell Type L Citation(s)
for 50% Viability
Inhibition
A375 Human Melanoma ~20 (EC50) [1112]
MeWo Human Melanoma ~20 (EC50) [1][2]
Human Cervical
Hela 20 (IC50) [3]
Cancer

Normal Human
NHEM >60 (EC50) [1][2]
Melanocytes

Normal Rat
FR-2 . 120 (1C50) [3]
Fibroblasts

This marked difference in effective concentrations highlights Salviolone's therapeutic window,
suggesting it can be administered at levels toxic to cancerous cells but safe for normal tissues.
For instance, at concentrations around 20 uM, Salviolone effectively halves the viability of
melanoma and cervical cancer cells, whereas normal human melanocytes and rat fibroblasts
remain largely unaffected even at three to six times that concentration respectively.[1][2][3]

Unraveling the Mechanism: A Multi-Target Approach
in Cancer Cells

Salviolone's anti-cancer activity stems from its ability to interfere with multiple signaling
pathways that are crucial for tumor growth and survival. In melanoma cells, Salviolone has
been shown to impair cell cycle progression and increase the expression of the p21 protein in a
p53-dependent manner.[1][4] It also modulates the phosphorylation of STAT3, a key protein
involved in cell survival and proliferation.[1][4] Furthermore, Salviolone inhibits colony
formation and the activity of metalloproteinase-2 (MMP-2), an enzyme critical for cancer cell
invasion and metastasis.[1][4]

In cervical cancer cells, Salviolone induces autophagic cell death and causes cell cycle arrest
in the G2/M phase.[3] It also suppresses the migration and invasion of these cells by inhibiting
the Nf-kB/m-TOR/PI3K/AKT signaling pathway.[3]
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The following diagrams illustrate the key signaling pathways affected by Salviolone in cancer
cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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